

Saracatinib blood-brain barrier penetration CSF concentrations

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Compound Focus: Saracatinib

CAS No.: 379231-04-6

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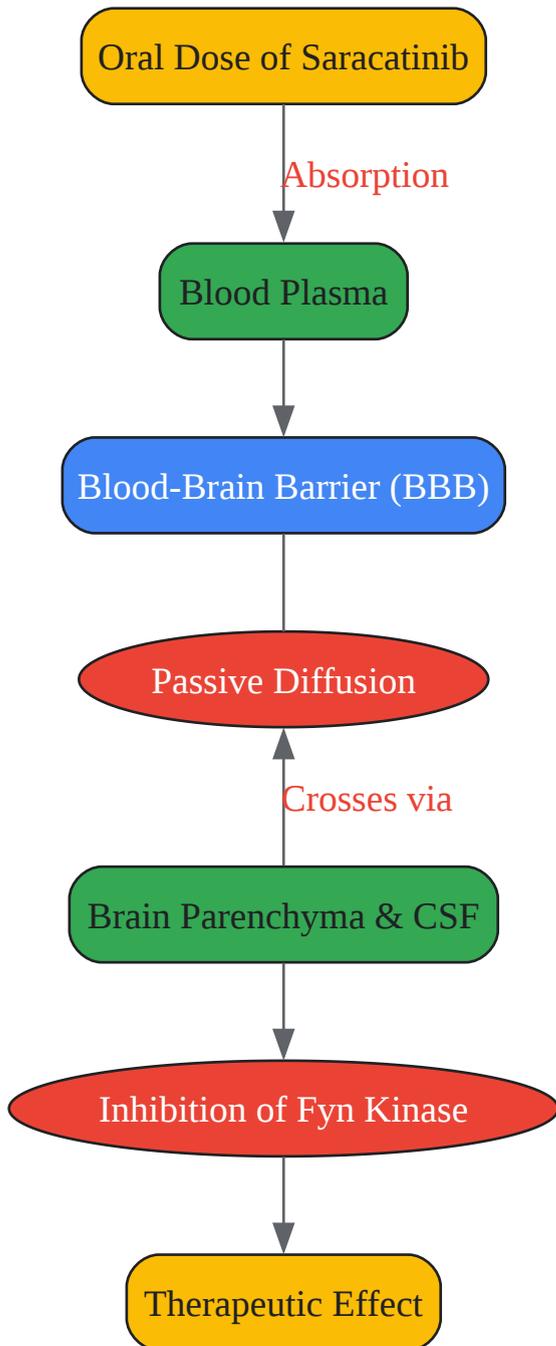
Human CSF Penetration Data

Parameter	Value / Finding	Context / Details
Plasma to CSF Ratio	0.4 [1]	Indicates CSF concentration is 40% of plasma level.
Effective Oral Dose	100 mg, 125 mg [1]	Doses achieving CSF levels corresponding to efficacious brain concentrations in preclinical models.
Half-Life (t _{1/2})	~40 hours [2]	Supports once-daily dosing regimen.
Metabolism	Primarily by CYP3A4 [2]	Major metabolic pathway via N-demethylation.

Mechanism of BBB Penetration

Saracatinib is a small molecule that passively diffuses across the BBB due to its physicochemical properties [2]. It does not require active transporter proteins for entry. Preclinical studies have directly confirmed the presence of **saracatinib** in the brain hippocampus 5-8 hours after oral administration [3].

The diagram below illustrates the journey of **saracatinib** from oral administration to its targets within the brain.



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Key Supporting Experimental Evidence

The confidence in **saracatinib**'s BBB penetration is based on direct measurements from clinical trials and consistent preclinical findings:

- **Human Measurement:** A Phase 1b trial in Alzheimer's patients provided direct proof of brain penetration, measuring a plasma/CSF ratio of 0.4 after 4 weeks of daily dosing [1].
- **Preclinical Confirmation:** Studies in mice and rats detected **saracatinib** in the hippocampus, confirming its ability to reach brain tissue [3].
- **Functional Evidence:** In rat models of temporal lobe epilepsy and organophosphate-induced toxicity, **saracatinib** treatment significantly reduced neuroinflammation, neurodegeneration, and epileptogenesis, providing functional proof of successful CNS target engagement [4] [3].

Research and Development Implications

For researchers in neurology and drug development, **saracatinib** represents a valuable tool and candidate because its **BBB penetration is not just predicted but empirically verified in humans**. This makes it a promising repurposing candidate for various CNS disorders involving Fyn/Src kinase signaling, such as Alzheimer's disease, Parkinson's disease, and epilepsy [4] [3] [1]. Its established safety profile in human trials further accelerates its potential for translational research.

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References

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To cite this document: Smolecule. [Saracatinib blood-brain barrier penetration CSF concentrations].

Smolecule, [2026]. [Online PDF]. Available at:

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